3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)-
CAS No.: 107658-92-4
Cat. No.: VC17019523
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107658-92-4 |
---|---|
Molecular Formula | C15H18ClN3O2 |
Molecular Weight | 307.77 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1,2,4-triazol-1-yl)hexan-3-one |
Standard InChI | InChI=1S/C15H18ClN3O2/c1-11(2)7-14(20)15(21,8-19-10-17-9-18-19)12-3-5-13(16)6-4-12/h3-6,9-11,21H,7-8H2,1-2H3 |
Standard InChI Key | GBNPBJXSBYHRAL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(=O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
The compound 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic molecule with a molecular formula of C15H18ClN3O2 and a molecular weight of 307.77 g/mol . It is identified by the PubChem CID 3007577 and has several synonyms, including 107658-92-4 and CHEMBL266388 . This compound incorporates a triazole ring, a chlorophenyl group, and a hydroxyl group, making it a candidate for various chemical and biological applications.
Synthesis and Preparation
While specific synthesis details for this compound are not readily available, similar compounds often involve multi-step reactions involving Grignard reagents, oxidation steps, and coupling reactions. For instance, the synthesis of 2-hydroxy-5-methyl-3-hexanone, a related compound, involves the oxidation of the silyl enol ether of 5-methyl-3-hexanone . This suggests that the synthesis of 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-5-methyl-1-(1H-1,2,4-triazol-1-yl)- might involve similar strategies, including the use of protecting groups and selective oxidation.
Structural Identifiers
Identifier | Value |
---|---|
InChI | InChI=1S/C15H18ClN3O2/c1-11(2)7-14(20)15(21,8-19-10-17-9-18-19)12-3-5-13(16)6-4-12/h3-6,9-11,21H,7-8H2,1-2H3 |
InChIKey | GBNPBJXSBYHRAL-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume